4-Hydroxymandelonitrile

Catalog No.
S595365
CAS No.
13093-65-7
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxymandelonitrile

CAS Number

13093-65-7

Product Name

4-Hydroxymandelonitrile

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H

InChI Key

HOOOPXDSCKBLFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)O)O

Synonyms

4-hydroxymandelonitrile, 4-hydroxymandelonitrile, (DL)-isomer, para-hydroxymandelonitrile

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)O

The exact mass of the compound 4-Hydroxymandelonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxymandelonitrile (CAS 13093-65-7) is a para-hydroxylated aromatic cyanohydrin that serves as a high-value chiral building block in pharmaceutical manufacturing. Unlike simple aliphatic nitriles, this compound provides a pre-functionalized aromatic ring coupled with a stereocenter, making it a critical intermediate for the downstream synthesis of active pharmaceutical ingredients (APIs) such as D-p-hydroxyphenylglycine and specific aryloxypropanolamines. Industrial procurement of 4-hydroxymandelonitrile typically prioritizes enantiopure grades generated via biocatalytic cyanation, as the compound's stability and stereochemistry are highly sensitive to pH and handling conditions [1].

Substituting 4-hydroxymandelonitrile with unsubstituted mandelonitrile or crude plant-derived cyanogenic glycosides (e.g., dhurrin) results in fundamental synthetic failures. Mandelonitrile lacks the critical para-hydroxyl group required to synthesize D-p-hydroxyphenylglycine; utilizing it yields D-phenylglycine, which produces ampicillin rather than the broader-spectrum amoxicillin [1]. Furthermore, attempting to use crude plant extracts introduces glycosidic linkages that demand additional enzymatic cleavage, severely reducing atom economy and complicating reactor purification. Finally, substituting enzymatically synthesized 4-hydroxymandelonitrile with chemically synthesized racemic mixtures necessitates costly downstream chiral resolution, making direct procurement of the enantiopure form operationally necessary[2].

Enantiomeric Excess in Biocatalytic Production

When synthesized via biocatalytic cyanation using hydroxynitrile lyases, 4-hydroxymandelonitrile can be produced with exceptional stereopurity, which is impossible to achieve via standard chemical cyanation[1].

Evidence DimensionEnantiomeric Purity (ee%)
Target Compound Data>95% ee at 90% conversion (Enzymatic synthesis)
Comparator Or Baseline0% ee (Racemic chemical synthesis)
Quantified Difference>95% increase in enantiopurity
ConditionsBiphasic aqueous-organic system (MTBE/buffer at pH 5.5) using Prunus amygdalus HNL at 20°C

Procuring the high-ee enzymatically synthesized grade eliminates the need for complex downstream chiral resolution during pharmaceutical intermediate production.

pH-Dependent Hydrolysis and Thermodynamic Stability

The thermodynamic stability of 4-hydroxymandelonitrile and its derivatives is strictly governed by pH. Under acidic conditions, the compound is highly stable, whereas alkaline environments trigger rapid first-order hydrolysis and dissociation into 4-hydroxybenzaldehyde and toxic hydrogen cyanide[1].

Evidence DimensionAqueous Half-Life
Target Compound Data530 days (at pH 4.0)
Comparator Or Baseline1.2 hours (at pH 8.6)
Quantified Difference>10,000-fold increase in stability at acidic pH
ConditionsAqueous solution at 25°C, measuring first-order hydrolysis

Strict pH control (maintaining acidic conditions) is mandatory during procurement, transport, and formulation to prevent degradation and the release of toxic hydrogen cyanide.

API Side-Chain Precursor Specificity

For the synthesis of specific beta-lactam antibiotics, 4-hydroxymandelonitrile provides an essential structural motif that cannot be substituted by standard mandelonitrile. It serves as the direct precursor to D-p-hydroxyphenylglycine, whereas mandelonitrile yields standard D-phenylglycine [1].

Evidence DimensionDownstream API Viability
Target Compound DataYields D-p-hydroxyphenylglycine (Amoxicillin side-chain)
Comparator Or BaselineMandelonitrile yields D-phenylglycine (Ampicillin side-chain only)
Quantified DifferenceEnables synthesis of broader-spectrum amoxicillin vs. ampicillin
ConditionsIndustrial multi-enzyme cascade in large-scale bioreactors

The pre-installed para-hydroxyl group is structurally indispensable for synthesizing amoxicillin and specific beta-blockers, making unsubstituted mandelonitrile an unviable substitute.

Industrial Synthesis of D-p-Hydroxyphenylglycine

4-Hydroxymandelonitrile is a highly efficient starting material for the large-scale biocatalytic production of D-p-hydroxyphenylglycine, a critical side-chain building block for semi-synthetic beta-lactam antibiotics like amoxicillin and cefadroxil [1].

Precursor for Cardiovascular API Intermediates

The compound provides the necessary para-hydroxylated aromatic scaffold for synthesizing intermediates used in specific beta-adrenergic blockers (aryloxypropanolamines) and treatments for spasmodic colic [1].

Benchmarking Hydroxynitrile Lyase (HNL) Activity

Because it is the natural substrate for (S)-selective HNLs from Sorghum bicolor, 4-hydroxymandelonitrile is widely utilized as a quantitative benchmark in enzyme engineering and biphasic reactor modeling [2].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxymandelonitrile

Dates

Last modified: 08-15-2023

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